
4-methylenetetrahydro-2H-thiopyran 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methylenetetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C6H10O2S It is characterized by a six-membered ring structure that includes a sulfur atom and a methylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylenetetrahydro-2H-thiopyran 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with an aldehyde or ketone, followed by oxidation to introduce the sulfone group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
化学反应分析
Types of Reactions
4-methylenetetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of functionalized derivatives .
科学研究应用
4-methylenetetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding sulfur metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which 4-methylenetetrahydro-2H-thiopyran 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that further modulate biological pathways .
相似化合物的比较
Similar Compounds
Tetrahydro-2H-thiopyran 1,1-dioxide: Similar structure but lacks the methylene group.
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide: Contains a ketone group instead of a methylene group.
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Contains a hydroxyl group instead of a methylene group .
Uniqueness
4-methylenetetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a versatile compound in synthetic chemistry and a valuable tool in various scientific research applications .
属性
IUPAC Name |
4-methylidenethiane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-6-2-4-9(7,8)5-3-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPBQXJLHSOLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)
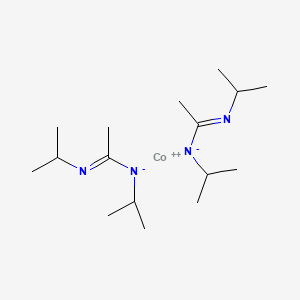
![methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12320156.png)
![(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12320159.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)
![17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)
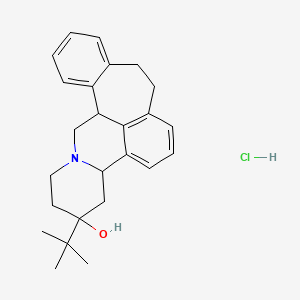
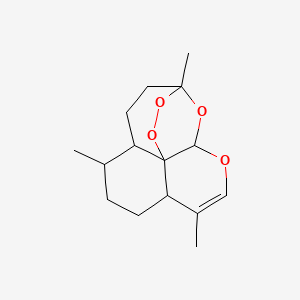
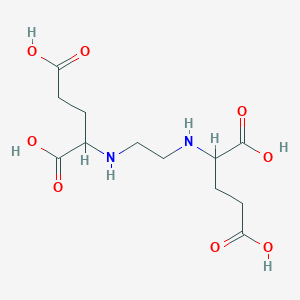
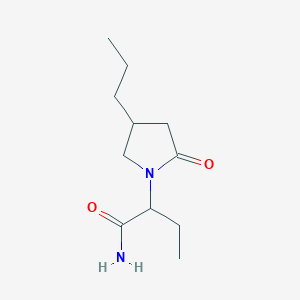
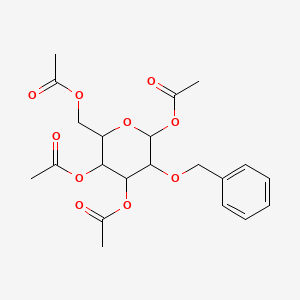

![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)
